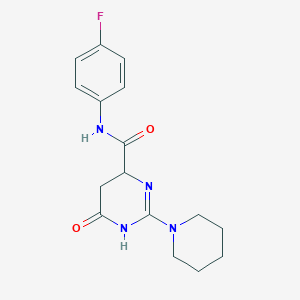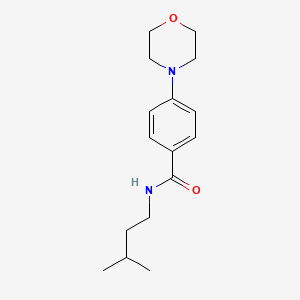![molecular formula C21H26N2O3 B4428577 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide](/img/structure/B4428577.png)
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide
Übersicht
Beschreibung
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide, also known as MPDL3280A, is a small molecule drug that is currently being studied for its potential as a cancer treatment. It belongs to a class of drugs known as immune checkpoint inhibitors, which work by blocking the PD-L1 protein on cancer cells, allowing the immune system to recognize and attack them.
Wirkmechanismus
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide works by blocking the PD-L1 protein on cancer cells. PD-L1 is a protein that can bind to the PD-1 receptor on immune cells, thereby inhibiting their activity. By blocking PD-L1, this compound allows immune cells to recognize and attack cancer cells more effectively.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. These include the inhibition of cancer cell growth and proliferation, the enhancement of immune cell activity, and the induction of apoptosis (programmed cell death) in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide for lab experiments is that it has shown promising results in preclinical studies, indicating that it may be an effective cancer treatment. However, one limitation is that it is still in the early stages of development, and more research is needed to fully understand its potential.
Zukünftige Richtungen
There are several potential future directions for research on 2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide. One possibility is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy or radiation therapy. Another direction is to study its potential as a treatment for other types of cancer, beyond those that have been studied so far. Additionally, researchers may explore the possibility of developing new immune checkpoint inhibitors that are more effective than this compound.
Wissenschaftliche Forschungsanwendungen
2-(3,4-dimethylphenoxy)-N-[4-(4-morpholinyl)phenyl]propanamide has been the subject of numerous scientific studies, both in vitro and in vivo, to evaluate its potential as a cancer treatment. These studies have shown that this compound can inhibit the growth and proliferation of cancer cells, and can also enhance the activity of immune cells against cancer.
Eigenschaften
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(4-morpholin-4-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-15-4-9-20(14-16(15)2)26-17(3)21(24)22-18-5-7-19(8-6-18)23-10-12-25-13-11-23/h4-9,14,17H,10-13H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNMSLHVBBVLSBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4428512.png)

![4-[2-(1-{[1-(2-methoxyethyl)-1H-imidazol-2-yl]methyl}piperidin-2-yl)ethyl]phenol](/img/structure/B4428524.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-N-(4-methylphenyl)acetamide dihydrochloride](/img/structure/B4428532.png)
![3-[(2-methyl-2-propen-1-yl)oxy]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4428541.png)

![4-[(ethylsulfonyl)(methyl)amino]-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4428562.png)
![6-(2-chlorophenyl)-3-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4428567.png)
![N-{3-bromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B4428573.png)
![6-methyl-2-(3-pyridinyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4428582.png)
![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B4428598.png)

![1-[(2-fluorobenzyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4428613.png)